molecular formula C5H6BrNO3 B1174683 PCCG glucan CAS No. 143779-03-7

PCCG glucan

Cat. No.: B1174683
CAS No.: 143779-03-7
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Description

PCCG glucan (Phosphocholine-substituted beta-1,3;1,6 Cyclic Glucan) is an unusual cyclic oligosaccharide isolated from Bradyrhizobium japonicum USDA 110. This reagent is essential for investigating bacterial osmoregulation and carbon metabolism. Research indicates that the synthesis of PCCG is directly regulated by external osmotic pressure and is intricately linked to the carbon metabolism of the cell. Studies using in vivo NMR spectroscopy have shown that PCCG and its unsubstituted counterparts accumulate significantly in bacteria grown under low osmotic conditions. Its biosynthesis is a key response to hypoosmotic shock, a process that is directly linked to the interconversion of stored cellular glycogen. This makes PCCG a critical compound for studying hypoosmotic adaptation mechanisms in bacteria. Furthermore, the unique phosphocholine substitution presents an interesting area for study regarding the interaction of bacterial molecules with biological systems. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

143779-03-7

Molecular Formula

C5H6BrNO3

Synonyms

PCCG glucan

Origin of Product

United States

Biosynthesis, Genetic Regulation, and Metabolic Interconnections of Pccg Glucans

Biosynthetic Pathways and Precursor Utilization in PCCG Glucan Synthesis

The biosynthesis of this compound involves specific enzymatic steps and the utilization of key precursors.

Identification and Role of Uridine Diphosphate (B83284) Glucose (UDP-Glucose) as a Glycosyl Donor

Uridine diphosphate glucose (UDP-glucose) serves as a crucial glycosyl donor in the synthesis of beta-glucans by particulate enzyme preparations from Rhizobium and Bradyrhizobium when incubated with a divalent cation. researchgate.net UDP-glucose is a critical upstream precursor for various processes involving glucuronidation and the production of extracellular matrix components. nih.gov Its availability and the activity of enzymes utilizing it are central to glucan biosynthesis.

Characterization of Glycosyltransferases and Associated Enzymes in this compound Formation

The formation of this compound involves glycosyltransferases. A membrane-bound glucosyltransferase activity has been characterized in Bradyrhizobium japonicum USDA 110. nih.gov Analysis of the product of this enzyme activity revealed the presence of beta-1,3 and beta-1,6 glycosidic linkages, an average molecular weight of 2,100, and no detectable reducing terminal residues. nih.gov This membrane-bound glucosyltransferase activity exhibits an apparent Km of 50 microM for UDP-glucose and is optimally stimulated by Mn2+ ions. nih.gov Based on the structural properties of the in vitro glucan product, it is possible that this enzyme is responsible for the biosynthesis of cyclic beta-1,6-beta-1,3-glucans in this organism. nih.gov

The ndvC gene in B. japonicum has been identified as being involved in beta-(1->6) linkages within the cyclic beta-glucan (B1580549) backbone. nih.govnih.gov A mutation in ndvC results in the synthesis of altered cyclic beta-glucans composed almost entirely of beta-(1->3)-glycosyl linkages. nih.gov The predicted translation product of ndvC is a polypeptide of approximately 62 kDa with several transmembrane domains and contains a sequence characteristic of a conserved nucleoside-sugar-binding motif found in many bacterial enzymes. nih.gov It also shows 51% similarity with a beta-glucanosyltransferase from Candida albicans. nih.gov The ndvB locus is also involved in beta-(1->3), beta-(1->6)-D-glucan synthesis in Bradyrhizobium japonicum. nih.govresearchgate.net

Osmotic Regulation of this compound Biosynthesis in Bradyrhizobium japonicum

This compound biosynthesis in Bradyrhizobium japonicum is significantly influenced by the osmotic environment.

Induction of this compound Production under Hypoosmotic Conditions

Growth of B. japonicum USDA 110 cells in media with relatively low osmotic pressures (e.g., 65 mosmol/kg of H2O) leads to a large accumulation of PCCG and unsubstituted beta-1,3;1,6 cyclic glucans (CG). researchgate.netresearchgate.netnih.gov This indicates that this compound production is induced under hypoosmotic conditions. Conversely, high osmotic pressures, such as those created by sucrose (B13894) or polyethylene (B3416737) glycol, can almost completely inhibit the production of PCCG. researchgate.netresearchgate.netnih.gov For instance, sucrose at concentrations above 650 mosmol/kg of H2O and polyethylene glycol above 400 mosmol/kg of H2O significantly reduce growth rates and inhibit PCCG production. researchgate.netresearchgate.netnih.gov

In vivo 31P and 13C nuclear magnetic resonance spectroscopy has been used to monitor the results of hypo- and hyperosmotic shocking of B. japonicum USDA 110 cells. researchgate.netnih.gov A rapid increase in PCCG content is observed following hypoosmotic shock of stationary-phase cells containing glycogen (B147801). researchgate.net Within 7 hours of hypoosmotic shock, after the reabsorption of released Pi is complete, the production of PCCG is initiated, and after 12 hours, the PCCG content can increase by a factor of 7. researchgate.netnih.gov

Interplay with Carbon Metabolism and Glycogen Dynamics in Biosynthetic Control

PCCG synthesis is dependent on carbon metabolism. researchgate.netresearchgate.netnih.govscience.gov The production of PCCG in response to hypoosmotic shocking of stationary-phase cells is directly linked to the interconversion of stored glycogen. researchgate.netnih.gov Cells containing little or no glycogen fail to produce PCCG upon hypoosmotic shock and instead release trehalose. researchgate.netnih.gov Significant amounts of glycogen are produced when glucose is present in the growth medium. researchgate.netnih.gov This highlights the role of stored carbon, particularly glycogen, as a source for the glucose residues required for PCCG biosynthesis under hypoosmotic stress. The osmotic regulation of PCCG biosynthesis parallels the regulation of membrane-derived oligosaccharide biosynthesis observed in Escherichia coli and Agrobacterium tumefaciens. researchgate.netresearchgate.netnih.gov

Here is a data table summarizing the effect of osmotic pressure on PCCG production in Bradyrhizobium japonicum USDA 110:

Osmotic Condition (mosmol/kg H2O)PCCG Accumulation
Low (65)Large accumulation
High (650+ Sucrose)Almost completely inhibited
High (400+ Polyethylene Glycol)Almost completely inhibited

Here is a data table illustrating the link between glycogen and PCCG production during hypoosmotic shock:

Cell Condition (Stationary Phase)Hypoosmotic Shock ResponsePCCG Production
Glycogen-containingRelease of Pi, then reabsorption and PCCG initiationInitiated and increased significantly
Little or no glycogenRelease of trehaloseFailed to produce PCCG

Molecular Signaling Pathways Governing Osmotic Stress Response and Glucan Accumulation

A key regulatory aspect of this compound biosynthesis is its response to osmotic conditions. The synthesis and accumulation of this compound in Bradyrhizobium japonicum are osmotically regulated nih.govwikipedia.orgnih.govnih.gov. Under conditions of low osmotic pressure (hypoosmotic environments), this compound accumulates in the periplasmic space nih.gov. This accumulation is considered a crucial adaptive response, contributing to the resilience of the bacteria against osmotic stress nih.gov. The osmotic regulation of PCCG biosynthesis in Bradyrhizobium japonicum has been observed to parallel the regulation of membrane-derived oligosaccharide biosynthesis in Escherichia coli, suggesting conserved mechanisms of osmosensing and response in Gram-negative bacteria nih.govwikipedia.orgnih.govnih.gov.

The molecular signaling pathways that govern this osmotic regulation and subsequent glucan accumulation are not fully elucidated for this compound specifically, but insights can be drawn from studies on osmoregulated periplasmic glucans (OPGs) in other bacteria. In Serratia sp., the Rcs phosphorelay system has been implicated in regulating periplasmic glucan synthesis, suggesting that two-component signal transduction systems or similar phosphorelays might be involved in sensing osmotic changes and transmitting signals to the glucan biosynthetic machinery nih.gov. While this specific pathway's role in PCCG regulation in Bradyrhizobium requires further investigation, it provides a potential model.

The accumulation of this compound in the periplasm under hypoosmotic conditions is thought to help maintain osmotic balance and turgor pressure, preventing cell lysis. This role in hypoosmotic adaptation highlights the importance of the signaling pathways that sense external osmolarity and modulate glucan synthesis accordingly wikipedia.org.

Genetic Determinants and Regulatory Networks Modulating this compound Synthesis

The capacity to synthesize this compound is genetically determined and is a characteristic feature of specific bacterial species like Bradyrhizobium japonicum nih.govwikipedia.orgnih.govnih.gov. The genes encoding the enzymes responsible for glucose polymerization, cyclic structure formation, phosphocholine (B91661) addition, and transport to the periplasm constitute the genetic determinants of PCCG biosynthesis. While the specific gene names for the core PCCG synthesis machinery in Bradyrhizobium were not explicitly detailed in the provided information, by analogy with cyclic beta-(1,2)-glucan synthesis in related species, genes encoding glycosyltransferases and potentially other modifying enzymes and transport proteins are involved wikipedia.org.

The regulation of these genetic determinants is orchestrated by complex regulatory networks. The osmotic regulation of PCCG synthesis implies the existence of regulatory proteins (e.g., transcription factors, sensor kinases) that respond to changes in external osmolarity nih.govwikipedia.orgnih.govnih.gov. These regulators likely control the expression levels or activity of the genes and enzymes involved in PCCG biosynthesis. The dependence on carbon metabolism further suggests that regulatory networks responsive to carbon source availability and metabolic status also modulate PCCG production nih.govwikipedia.orgnih.govnih.gov.

Studies in other fungal systems, while not directly on PCCG, illustrate the types of genetic determinants and regulatory networks involved in beta-glucan synthesis. For instance, in Aureobasidium pullulans, genes like glycosyl transferases (UGT) and beta-1,3 glucan synthase (GLS) are key enzymes in beta-glucan synthesis, and their expression is influenced by regulatory factors such as the GATA global regulator Area, which responds to nitrogen source availability. Similarly, in oats, genes like CslF2 and various transcription factors have been identified as being involved in beta-glucan biosynthesis and accumulation. These examples from other organisms provide a framework for understanding the potential types of genetic elements and regulatory mechanisms that could be involved in controlling this compound synthesis in Bradyrhizobium.

Further research, including genetic screens, mutagenesis studies, and transcriptome analysis under varying osmotic and metabolic conditions, is needed to fully identify the specific genes and delineate the intricate regulatory networks that govern the biosynthesis and accumulation of this compound in Bradyrhizobium japonicum.

Advanced Analytical Methodologies for Pccg Glucan Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical bonds and functional groups present in PCCG glucan, as well as details regarding its glycosidic linkages and anomeric configuration.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Substitution Analysis (1H, 13C, 31P NMR)

NMR spectroscopy is a powerful tool for the structural analysis of glucans in both solution and solid states nih.govamegroups.org. It is particularly effective in determining the anomeric configuration of glucopyranosyl (Glcp) units and the positions of glycosidic linkages between them nih.govamegroups.org.

Anomeric Configuration: Anomeric proton and carbon signals in the 1H and 13C NMR spectra, respectively, are indicative of the anomeric configuration. Signals at 4.9-5.1 ppm (1H) and 98-100 ppm (13C) typically correspond to α-D-glucans, while resonances at 4.3-4.6 ppm (1H) and 103-104 ppm (13C) are characteristic of β-D-glucans nih.govamegroups.org.

Glycosidic Linkage Analysis: The position of glycosidic linkages can be determined by observing downfield shifts (approximately 5-10 ppm) of specific carbon signals compared to those of the corresponding anomer of 1-methylglucoside. These shifts indicate the direct involvement of the carbon in a glycosidic bond, allowing for the differentiation of substituted and non-substituted carbons in the Glcp units nih.govamegroups.org. For instance, typical signals for β-(1→3)-linkages have been observed in NMR spectra, along with signals indicating O-6 substitution science.gov.

Substitution Analysis (e.g., 31P NMR): While 1H and 13C NMR are standard for carbohydrate backbones, 31P NMR can be applied if the this compound is substituted with phosphate (B84403) groups, providing information on the position and nature of phosphorylation. Research on cyclic β-(1→3),(1→6)-glucans from Bradyrhizobium japonicum has utilized NMR, including 2D techniques like 1H COSY, to determine linkage ratios and identify substituents such as phosphocholine (B91661) researchgate.net.

Two-dimensional correlation NMR techniques, such as COSY, TOCSY, HETCOR, HMQC, HSQC, NOESY, and ROESY, are frequently employed to overcome signal overlapping and facilitate the assignment of proton and carbon signals of specific sugar residues, enabling the construction of sequence models nih.gov.

Mass Spectrometry Approaches for Molecular Weight Distribution and Derivatization Analysis

Mass spectrometry (MS) is a valuable technique for determining the molecular weight distribution of glucans and analyzing derivatized samples to gain structural information.

Molecular Weight Distribution: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been used to analyze the molecular weight of glucans, including those isolated from Ganoderma lucidum nih.govresearchgate.net. MALDI-TOF MS can reveal a mixture of glucose polymers with varying degrees of polymerization (DP) nih.govresearchgate.net. For example, G. lucidum glucans analyzed by MALDI-TOF MS showed molecular weights ranging from approximately 689.2 to 2634.2 Da, corresponding to DPs of 4 to 16 nih.govresearchgate.net. The mass difference between neighboring peaks in MALDI-TOF spectra is often consistent with the mass of a repeating glucose unit (162.1 Da) nih.govresearchgate.net. Electrospray ionization mass spectrometry (ESI-MS) is also used for the structural analysis of oligosaccharides, providing information on molecular weights and sequences helsinki.fi.

Derivatization Analysis: Derivatization, such as permethylation, is often used in conjunction with MS to enhance volatility and provide fragmentation patterns that aid in linkage analysis nih.govresearchgate.net. Tandem MS (MS/MS or MSn) of permethylated glucans can yield fragment ions that help confirm glycosidic linkages nih.govresearchgate.net. For instance, MS/MS analysis of permethylated G. lucidum glucan has confirmed the presence of (1→3) and (1→6) linkages nih.govresearchgate.net. Derivatization with agents like pyrenebutyric acid hydrazide can increase detectability for techniques like MALDI-TOF MS nih.gov.

Chromatographic and Electrophoretic Methods for this compound Purification and Homogeneity Assessment

Chromatographic and electrophoretic techniques are essential for the purification of this compound from crude extracts and for assessing the homogeneity of purified preparations.

Size-Exclusion Chromatography (SEC): SEC, also known as gel-permeation chromatography, is widely used to estimate the molecular weight distribution and homogeneity of glucans nih.govamegroups.org. It separates molecules based on their size in solution nih.govamegroups.org. SEC has been used to obtain low molecular weight oligosaccharides and polysaccharides from glucan samples nih.gov. High-performance size-exclusion chromatography (HPSEC) coupled with detectors like refractive index and multi-angle laser light scattering can determine the average molecular weight of polysaccharides researchgate.net.

Anion-Exchange Chromatography: This method separates polysaccharides based on their charge. It has been used in the purification of glucans mdpi.com.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of oligosaccharides and for determining monosaccharide composition after hydrolysis nih.govfrontiersin.org. HPLC coupled with techniques like MS (LC-MS) is employed for the separation and identification of oligosaccharide isomers in complex mixtures helsinki.fi.

Electrophoretic Methods: While not explicitly detailed for this compound in the search results, electrophoretic techniques like gel electrophoresis are commonly used to assess the size and purity of polysaccharides.

These methods are crucial for obtaining pure glucan fractions necessary for rigorous structural analysis nih.govamegroups.org. Purity control is vital to evaluate the effectiveness of isolation and purification steps nih.govamegroups.org.

Electron Microscopy and Imaging Techniques for Investigating Supramolecular Assembly and Aggregate Morphology

Electron microscopy techniques provide direct visualization of the morphology and supramolecular assembly of glucans.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM and TEM are powerful tools for observing the surface topography and internal structure of materials, including polysaccharide aggregates nih.govbeilstein-journals.org. These techniques can reveal the morphology of glucan assemblies, such as the formation of aggregates or nanofibrils researchgate.netum.edu.mo. For example, SEM and TEM images have shown that certain cyclic glucans can form aggregates of nanorods researchgate.net. Electron microscopy is used to capture the morphologies of hierarchical self-assembly systems nih.gov.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM allows for high-resolution imaging of biological molecules and assemblies in a near-native state um.edu.mo. Recent advancements in cryo-EM have enabled the determination of high-resolution structures of supramolecular assemblies formed by natural compounds um.edu.mo. This technique can reveal detailed structural information about glucan aggregates, including helical arrangements um.edu.mo.

These imaging techniques complement spectroscopic and chromatographic methods by providing visual evidence of how glucan molecules organize themselves at the micro and nanoscale, which can influence their properties and functions nih.govbeilstein-journals.org.

Glycosidic Linkage Analysis through Methylation and Hydrolysis Procedures

Methylation analysis is a standard chemical method for determining the types and positions of glycosidic linkages in polysaccharides nih.govamegroups.orgmdpi.com.

The general procedure involves:

Permethylation: Free hydroxyl groups in the polysaccharide are methylated nih.govmdpi.com. This step is crucial for protecting the hydroxyls that are not involved in glycosidic bonds nih.govmdpi.com. Complete methylation can be confirmed by the disappearance of the broad O-H stretching absorption band in the FTIR spectrum nih.gov.

Hydrolysis: The permethylated polysaccharide is hydrolyzed to cleave the glycosidic bonds and release partially methylated monosaccharides nih.govmdpi.com. Acid hydrolysis is commonly used mdpi.comfrontiersin.orgmdpi.com.

Reduction and Derivatization: The partially methylated monosaccharides are typically reduced to alditols and then acetylated to form volatile derivatives (partially methylated alditol acetates, PMAAs) suitable for gas chromatography (GC) nih.govmdpi.com.

GC-MS Analysis: The PMAAs are analyzed by gas chromatography-mass spectrometry (GC-MS) mdpi.comfrontiersin.orgmdpi.com. The retention times and fragmentation patterns in the mass spectra of the PMAAs allow for the identification of the original linkage positions in the polysaccharide mdpi.commdpi.com. For instance, analysis of PMAAs by GC-MS has been used to deduce the amount and types of glycosidic linkages in glucans, such as (1→6), (1→3,6), (1→3), and terminal linkages mdpi.com.

Methylation analysis, often combined with GC-MS, provides convincing evidence of the types and compositions of monosaccharide linkages present mdpi.com.

Fluorescence-Based Assays for Interaction Studies

Fluorescence-based assays can be employed to study the interactions of glucans with other molecules.

Dye Binding Assays: Certain fluorescent dyes, such as Calcofluor, exhibit specific binding to β-glucans, resulting in increased fluorescence intensity nih.gov. This property can be utilized for the quantification of β-glucans above a certain molecular weight nih.gov. The binding of glucans to dyes like Aniline Blue can also form fluorescent complexes, the intensity of which can be concentration-dependent researchgate.net.

Interaction Studies: Fluorescence spectroscopy can be used to investigate the binding interactions between glucans and other molecules, such as drugs or proteins researchgate.netescholarship.org. Changes in fluorescence intensity or spectra upon mixing glucans with fluorescently labeled molecules or molecules that intrinsic fluorescence can indicate binding events. For example, studies on the interaction between cyclic β-(1→3),(1→6)-glucans and betulinic acid have utilized techniques like UV-Vis spectroscopy, which can be coupled with fluorescence measurements, to analyze complex formation researchgate.net. While the search results did not provide specific examples of fluorescence-based interaction studies solely for this compound, the principle applies to glucans in general for studying interactions that cause a change in fluorescence.

These assays provide insights into the binding capabilities of this compound and its potential interactions in various environments.

Biological Roles and Molecular Mechanisms of Pccg Glucans in Non Human Systems

Role in Microbial Osmoregulation and Adaptation to Environmental Fluxes

Osmoregulation, the ability of an organism to maintain a stable internal water potential, is critical for bacterial survival in environments with fluctuating osmotic pressures. Bradyrhizobium japonicum encounters significant changes in osmotic conditions, particularly when transitioning from the hypotonic soil environment to the hypertonic environment within plant tissues during symbiosis. Cyclic beta-glucans, including PCCG, are recognized as important osmoregulated periplasmic glucans (OPGs) in Gram-negative bacteria, contributing to their resilience against osmotic stress.

Contribution to Cellular Turgor Regulation and Stress Resilience in Bradyrhizobium japonicum

PCCG glucan synthesis in Bradyrhizobium japonicum is highly regulated by osmotic pressure. Large quantities of PCCG are produced when the bacteria are grown in standard media at low osmotic pressure. Conversely, synthesis is significantly reduced or inhibited under high osmotic pressure, a condition characteristic of the host plant cell cytosol. This inverse relationship between external osmotic pressure and PCCG production suggests a direct role for PCCG in helping the bacterium adapt to hypotonic environments by contributing to cellular turgor regulation.

Studies using in vivo NMR spectroscopy have demonstrated the accumulation of PCCG in B. japonicum cells grown under low osmotic conditions. Hyperosmotic shock of cells grown in low osmotic pressure did not affect the content of previously synthesized PCCG, indicating its stability once produced. Mutants deficient in cyclic beta-glucan (B1580549) synthesis, such as ndvB mutants, show increased sensitivity to hypoosmotic conditions, further supporting the role of these glucans in osmoadaptation and stress resilience.

Localization and Functionality of PCCG Glucans within the Periplasmic Compartment

PCCG glucans are primarily localized within the periplasmic space of Bradyrhizobium japonicum. The periplasm is a unique compartment in Gram-negative bacteria situated between the inner and outer membranes. The accumulation of osmoregulated periplasmic glucans like PCCG in this space is thought to contribute to maintaining osmotic balance and providing structural support to the cell envelope under varying external conditions.

The presence and specific structure of PCCG within the periplasm are crucial for its functionality. Mutants that can synthesize cyclic beta-glucans but are unable to transport them to the periplasmic space exhibit defects in host interactions, emphasizing the importance of correct localization. While the precise mechanisms by which periplasmic PCCG regulates turgor are still being elucidated, their presence in this compartment is clearly linked to the bacterium's ability to withstand changes in osmotic environments.

Involvement in Plant-Microbe Symbiotic Interactions

Beyond their role in osmoregulation, PCCG glucans are increasingly recognized for their significant involvement in the complex symbiotic relationship between Bradyrhizobium japonicum and soybean plants. These molecules participate in various stages of symbiosis, from initial plant-microbe interactions in the rhizosphere to the development of functional nitrogen-fixing nodules.

Influence on Host Plant Defense Responses during Symbiotic Establishment

The establishment of a successful symbiotic relationship requires the bacterium to overcome or modulate the host plant's innate immune responses. Research has shown that cyclic beta-1,6-1,3-glucans from Bradyrhizobium japonicum USDA 110 can act as elicitors of plant defense responses in soybean. Specifically, these glucans have been demonstrated to elicit the production of isoflavonoids, such as glyceollin (B191339) and daidzein, in soybean cotyledons.

Interestingly, while structurally similar glucan fragments from plant pathogens like Phytophthora megasperma are potent elicitors at nanogram levels, the cyclic beta-glucans from B. japonicum elicit isoflavonoid (B1168493) production at microgram levels. This quantitative difference in elicitor activity might be a factor in how the symbiotic bacterium modulates the plant's defense response, allowing for the progression of infection and nodule development rather than triggering a full defense reaction that would halt the process. The ability of B. japonicum to synthesize cyclic glucans is considered important for suppressing the plant's defense response, thereby facilitating the development of an effective symbiosis.

Potential Role in Nodulation Processes and Rhizobial Colonization

Cyclic beta-glucans are essential for effective nodulation of soybean by Bradyrhizobium japonicum. Mutants with defects in genes involved in cyclic beta-glucan synthesis, such as ndvC and ndvD, show severe impairments in symbiotic interactions. For instance, a mutation in the ndvC gene resulted in the

Modulation of Cellular Processes in Model Systems (e.g., in vitro cellular studies, non-human in vivo models)

PCCG glucans exert significant effects on cellular processes, particularly within the immune system, through interactions with specific receptors on immune cells like macrophages and dendritic cells nih.govfrontiersin.org. These interactions trigger a cascade of intracellular events that influence cellular behavior and function.

Mechanisms of Cellular Internalization and Uptake (e.g., Clathrin-Dependent Endocytosis in Macrophages)

The internalization of β-glucans by macrophages is a well-studied process involving pattern recognition receptors, notably Dectin-1 nih.gov. Dectin-1, a transmembrane C-type lectin, is primarily expressed on the surface of immune cells such as macrophages, dendritic cells, and neutrophils and recognizes β-(1,3)-glucans, a major component of fungal cell walls mdpi.com. Upon binding to Dectin-1, soluble glucans are internalized and transported to the Golgi apparatus via a clathrin-mediated mechanism nih.gov.

Studies have shown that the internalization of the Dectin-1/glucan complex in macrophages is blocked by the inhibition of clathrin nih.gov. This indicates a reliance on clathrin-mediated endocytosis for the uptake of soluble β-glucans bound to Dectin-1 nih.govuni-marburg.deresearchgate.net. Lipid raft depletion has also been observed to decrease Dectin-1 levels and glucan uptake, suggesting a role for these membrane microdomains in the process nih.gov. Following internalization, soluble glucans have been found to colocalize with early endosomes and subsequently with the Golgi apparatus, rather than being trafficked to lysosomes nih.gov.

Particulate β-glucans can also be internalized by phagocytic cells, and their uptake and subsequent immune activation through Dectin-1 pathways can differ from that of soluble glucans frontiersin.orgslu.se. While Dectin-1 can bind both soluble and particulate β-glucans, signaling activation is primarily induced by particulate forms, which can lead to phagocytosis and cytokine production in macrophages nih.govfrontiersin.org.

Activation of Intracellular Signaling Pathways (e.g., ERK and JNK Phosphorylation)

Engagement of β-glucans with their receptors, particularly Dectin-1, on immune cells initiates intracellular signaling cascades that are crucial for mediating immune responses. Research indicates that β-glucan interaction can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) science.govresearchgate.net.

Studies on dendritic cells have shown that certain β-glucan preparations can increase the phosphorylation of ERK, JNK, and p38 MAPKs science.govresearchgate.net. This phosphorylation is indicative of the activation of these signaling pathways. The activation of ERK and JNK pathways can lead to the phosphorylation and nuclear accumulation of their substrates, such as Elk-1 and c-Jun, respectively nih.gov. These transcription factors play roles in regulating gene expression involved in various cellular processes, including inflammatory responses and cell survival nih.gov.

Gene Expression Modulation in Response to this compound Interaction in Immunocompetent Cells (e.g., Anti-Fungal Immunity Related Genes)

Interaction of PCCG glucans with immunocompetent cells, such as macrophages and dendritic cells, leads to significant modulation of gene expression, particularly those related to anti-fungal immunity nih.govplos.org. The recognition of β-glucans by receptors like Dectin-1 is a key event in triggering these changes mdpi.com.

Upon binding of β-glucans to Dectin-1, downstream signaling pathways, including those involving NF-κB and MAPKs, are activated, leading to the transcription of genes encoding various immune mediators nih.govscience.gov. These include genes for pro-inflammatory cytokines and chemokines that are essential for recruiting and activating other immune cells to combat fungal infections nih.govulisboa.pt.

Furthermore, β-glucan recognition can enhance fungal killing activity by immune cells and contribute to the development of innate immune memory, providing long-term protection against subsequent infections frontiersin.orgradboudumc.nl. This "trained immunity" involves epigenetic reprogramming of innate immune cells, leading to an enhanced response upon re-exposure to the same or even unrelated pathogens radboudumc.nl. The modulation of gene expression in response to β-glucan interaction underpins these enhanced immune functions, including the upregulation of genes involved in cytokine production, phagocytosis, and the generation of reactive oxygen species (ROS), all of which are critical for effective anti-fungal immunity mdpi.comnih.gov.

Antioxidant Properties and Associated Molecular Mechanisms

PCCG glucans have been reported to possess antioxidant properties, contributing to the protection of cells and tissues from oxidative damage caused by free radicals nih.govdergipark.org.trnih.gov. The antioxidant capacity of glucans is related to their ability to scavenge reactive oxygen species (ROS) and potentially chelate metal ions nih.gov.

Studies have utilized assays such as the hydroxyl radical antioxidant assay and the DPPH radical-scavenging assay to evaluate the antioxidant capacities of various glucans nih.gov. While the antioxidant capacity can vary depending on the source and structural characteristics of the glucan, they have demonstrated the ability to buffer radical attacks nih.gov. For instance, commercial β-glucans have shown antioxidant capacities against hydroxyl radicals nih.gov.

The molecular mechanisms underlying the antioxidant properties of β-glucans may involve direct free radical scavenging and the reduction of oxidative stress. Their polysaccharide structure can allow them to interact with and neutralize free radicals nih.gov. Additionally, some studies suggest a potential for metal ion chelation, which can reduce the formation of free radicals catalyzed by these ions, although the effectiveness of this mechanism can vary nih.gov. The susceptibility of glucans to degradation by hydroxyl radicals also suggests a mechanism where they can act as sacrificial antioxidants, being degraded themselves while protecting other biological molecules from damage nih.gov.

Interactions with Other Molecules and Design of Carrier Systems

Complexation Chemistry and Host-Guest Interactions of PCCG Glucans

The ability of PCCG glucans to form complexes with other molecules is a key area of research. This "host-guest" chemistry allows for the encapsulation and transport of various substances.

Research into the interaction of beta-glucans with metal ions has demonstrated their potential for binding heavy metals. While studies specifically on PCCG glucan are limited, research on oxidized yeast β-glucan provides valuable insights into these interactions. A study investigated the adsorption of Lead(II) ions (Pb²⁺) by three different oxidized yeast β-glucans (OYG) with varying degrees of oxidation. nih.gov

The findings revealed that the adsorption kinetics followed a pseudo-first-order model. The adsorption capacities for Pb²⁺ were positively correlated with the degree of oxidation of the yeast β-glucan. nih.gov This suggests that the introduction of carboxyl groups through oxidation enhances the metal-binding capability of the glucan structure. The study also indicated that the adsorption process is endothermic, and the adsorption capacity increases with a higher initial concentration of Pb²⁺ in the solution. nih.gov

The following interactive data table summarizes the adsorption capacities of the different oxidized yeast β-glucans for Lead(II) ions.

Oxidized Yeast β-GlucanDegree of Oxidation (%)Adsorption Capacity (μg/mg)
OYG115.236.50
OYG247.341.61
OYG371.250.31

These findings highlight the potential of modified glucans as effective adsorbents for heavy metal ions.

The amphiphilic nature of modified glucans allows for the encapsulation of hydrophobic molecules, which is particularly relevant for drug delivery applications. By chemically modifying the glucan backbone, it is possible to create micellar structures that can carry water-insoluble compounds. nih.gov

For instance, octadecanoate oat β-glucan has been synthesized to act as a self-assembling micelle-forming polymer. nih.gov These micelles have been shown to successfully encapsulate myricetin, a hydrophobic phytochemical, significantly enhancing its water solubility. nih.gov The encapsulation not only improves the solubility but also increases the retention of the hydrophobic molecule during simulated intestinal digestion and enhances its antioxidant activity. nih.gov

Beta-glucan (B1580549) has also been explored as an encapsulating agent for probiotics, demonstrating its ability to protect these microorganisms under simulated gastrointestinal conditions. nih.gov Furthermore, β-glucan-based carriers have been developed for the sustained delivery of drugs to the gastrointestinal tract. nih.gov Cryo-milled β-glucan nanoparticles have also shown promise for the oral delivery of chemotherapy drugs. mdpi.com

Supramolecular Assembly and Aggregation Behavior of PCCG Glucans in Solution

In aqueous solutions, this compound exhibits a tendency to form complex supramolecular structures. Investigations using small-angle X-ray scattering (SAXS) have revealed that PGG-Glucan, a related compound, exists as triple-helix aggregates. nih.gov These rigid, rod-like triple helices tend to further aggregate into triplets in solution. nih.gov

The aggregation number of PGG-Glucan has been found to range from 1 to about 25. nih.gov The formation of these higher-order aggregates is a key feature of the solution behavior of these glucans. The data suggests that higher aggregated forms of PGG-Glucan, containing up to 8 triple helices, can behave as ordered fasces-like clusters. nih.gov This indicates a side-by-side stacking of the rigid rod-like triple helices, forming a microfibrillar superstructure. nih.gov

The aggregation behavior of beta-glucans is influenced by factors such as molecular weight and concentration. nih.gov An increase in the molecular weight of cereal β-glucan has been shown to lead to a reduced degree of aggregation, which is attributed to the lower diffusion rate of larger molecules. nih.gov

Theoretical and Computational Modeling of this compound Interactions

Theoretical and computational modeling provides valuable insights into the molecular interactions of glucans that are often difficult to study experimentally. Techniques such as density functional theory (DFT), Monte-Carlo (MC), and molecular dynamics (MD) simulations are employed to analyze these interactions at a molecular level. nih.gov

A computational study on the interaction between barley-extracted β-glucan and docosahexaenoic acid (DHA), a model fat molecule, demonstrated that the β-glucan polymer forms hydrogen bonds and nonbonding interactions with DHA. nih.gov Bulk simulations revealed the formation of a viscous colloidal system as the concentration of DHA increased. nih.gov These computational findings were in good agreement with experimental measurements of particle size, zeta potential, diffusion, and viscosity, confirming the electrostatic interactions between the β-glucan and the fatty acid. nih.gov

Computational models have also been used to simulate the unmasking of β-glucan in the cell wall of Candida albicans. nih.gov These models have shown that a completely random unmasking process cannot account for experimental observations. nih.gov However, models that incorporate partially edge-biased unmasking, consistent with active, local remodeling at glucan exposure sites, provide more accurate predictions. nih.gov This suggests that cellular remodeling processes play a significant role in the exposure of glucan at the nanoscale. nih.gov

Biotechnological Production, Modification, and Engineering of Pccg Glucans

Strategies for Enhanced Microbial Production and Fermentation Optimization

Microbial fermentation is a crucial method for the production of Poria cocos mycelia, which are a source of PCCG glucans. researchgate.netresearchgate.netcnif.cn Optimizing the fermentation process is essential to enhance both mycelial growth and polysaccharide yield. Research has focused on identifying optimal culture conditions, including the composition of the growth medium and environmental parameters.

Studies have investigated the effects of different carbon and nitrogen sources, their concentrations, initial pH, inoculum volume, and fermentation time on mycelial biomass and extracellular polysaccharide (EPS) production. For instance, one study determined optimal media components for Poria cocos liquid fermentation, finding that glucose and yeast powder were significant factors. Optimal conditions for biomass accumulation were 15.4 g/L glucose and 5.32 g/L yeast powder at pH 4.61, resulting in biomass increasing from 2.75 g/L to 6.88 g/L. researchgate.net For EPS production, optimal conditions were slightly different: 15.78 g/L glucose and 5.86 g/L yeast powder at pH 4.48, increasing EPS production from 0.214 g/L to 0.751 g/L. researchgate.net

Another study employing single-factor experimentation and response surface methodology optimized the liquid fermentation process for Poria cocos mycelia to enhance extract mass. Optimal conditions were determined as 1% carbon source concentration, 1% nitrogen source concentration, 7% inoculum volume, and a culture time of 9 days. Under these conditions, the ethyl acetate (B1210297) extract mass of P. cocos mycelia reached 0.0577 ± 0.0041 mg. researchgate.net Significant interactions between nitrogen source concentration and cultivation time were observed in this optimization. researchgate.net

Scaling up fermentation from flasks to larger fermenters has also shown promising results in increasing polysaccharide yield and reducing fermentation time. In one case, under optimal culture conditions, the yield of polysaccharides reached 9.51 g/L after 54 hours in a 25 L fermenter, approximately double the yield in shake flask cultures, and the fermentation period was significantly shortened. researchgate.net

Genetic Engineering Approaches for Modulating PCCG Glucan Biosynthesis and Structure

Genetic engineering offers a powerful avenue to manipulate the biosynthesis pathways of PCCG glucans, potentially leading to increased yields or altered structural characteristics. Research in this area involves understanding the genes and enzymes involved in glucan synthesis in Poria cocos.

Genome and transcriptome analyses of Wolfiporia cocos have shed light on the molecular mechanisms underlying sclerotium formation and the biosynthesis of secondary metabolites, including polysaccharides. researchgate.netoup.com These studies have identified differentially expressed genes during sclerotium development and highlighted the regulation of genes encoding enzymes and regulatory factors related to polysaccharide production. researchgate.net

Investigations into the molecular basis of mycelial biomass and biosynthesis have involved quantifying the expression levels of relevant genes. For example, squalene (B77637) monooxygenase (SQE) and Glycoside hydrolases 16 (GH16) CAZymes have shown elevated expression levels under optimized fermentation conditions for mycelial biomass production, suggesting their roles in these processes. researchgate.net Further genetic engineering efforts could potentially target such genes to enhance the production of desired glucan structures.

Enzymatic Synthesis and Biocatalytic Modification for Novel this compound Derivatives

Enzymatic methods are increasingly explored for the efficient extraction and modification of PCCG glucans, offering advantages such as specificity and milder reaction conditions compared to traditional chemical methods. mdpi.comrsc.orgnih.gov

Enzyme-assisted extraction using beta-glucanase from microorganisms like Aspergillus niger has been investigated to improve the yield of Poria cocos polysaccharides. mdpi.comnih.gov Optimization of enzymatic extraction parameters, including temperature, time, pH, and enzyme dosage, has been performed using methodologies like response surface optimization. For instance, optimal conditions for beta-glucanase-assisted extraction of PCP were found to be 60 °C, 120 minutes, pH 5.0, and an enzyme dose of 20 mL, resulting in an extraction yield of 12.8%. mdpi.comnih.gov This enzymatic approach can help break down the cell wall structure, facilitating the release of polysaccharides. nih.gov

Enzymatic hydrolysis using beta-1,3-glucanase can also be employed to degrade beta-(1-3)-glucans into smaller oligosaccharides, which may possess enhanced water solubility and biological activities. nih.govmdpi.com Microorganisms producing beta-1,3-glucanase have been isolated from Poria cocos cultivation soil, indicating a natural enzymatic environment for glucan modification. mdpi.com

Beyond enzymatic extraction and degradation, chemical modifications are widely used to alter the properties of PCCG glucans, particularly to improve their water solubility and enhance biological activities. frontiersin.orgmdpi.comnih.govsemanticscholar.orgmdpi.comacs.org Common modifications include carboxymethylation, sulfation, and phosphorylation. nih.govsemanticscholar.orgacs.orgu-tokyo.ac.jpjst.go.jpcapes.gov.brd-nb.infonih.gov Carboxymethylation of water-insoluble beta-(1-3)-D-glucan from Poria cocos has been shown to significantly enhance its water solubility and improve in vitro bile acid binding capacity and antioxidant activity. acs.orgcapes.gov.br Similarly, sulfated and phosphorylated derivatives have demonstrated improved water solubility and enhanced biological activities. nih.govsemanticscholar.orgu-tokyo.ac.jpjst.go.jpd-nb.info

The impact of these modifications on the structural characteristics, such as molecular weight, chain conformation, and branching, is often investigated to understand the relationship between structure and enhanced properties. frontiersin.orgnih.govsemanticscholar.orgacs.orgjst.go.jpnih.gov

Process Optimization for Large-Scale Isolation and Purification of PCCG Glucans

Efficient isolation and purification processes are critical for obtaining high-purity PCCG glucans for various applications. Traditional methods like hot water extraction and alkali extraction have been used, but they can have limitations in terms of yield and efficiency. rsc.orgnih.gov

To address these limitations, advanced extraction techniques have been explored and optimized. These include enzyme-assisted extraction (as discussed in Section 6.3), ultrasound-assisted extraction, microwave-assisted extraction, and extraction using deep eutectic solvents (DESs). mdpi.comrsc.orgnih.govmdpi.comnih.gov For instance, ultrasound-assisted alkaline extraction has been optimized using response surface methodology, achieving high PCP yields under specific conditions of extraction time, NaOH concentration, and liquid-to-solid ratio. nih.gov DESs have also shown promise as efficient solvents for extracting polysaccharides from P. cocos, with yields significantly higher than traditional hot water extraction. nih.gov

Following extraction, various separation and purification methods are employed to obtain purified PCCG glucans. Common techniques include partition precipitation, salt precipitation, quaternary ammonium (B1175870) precipitation, metal complexation, and column chromatography. rsc.org Column chromatography, particularly gel chromatography and ion exchange chromatography, is widely used due to its effectiveness in separating and purifying polysaccharides based on size and charge. rsc.orgnih.gov

The optimization of these isolation and purification steps is crucial for large-scale production, aiming for high yield, purity, and cost-effectiveness while preserving the structural integrity and biological activity of the PCCG glucans.

Future Research Directions and Unanswered Questions in Pccg Glucan Research

Elucidating Undiscovered Biological Roles in Diverse Microbial and Ecological Niches

While the interaction of PCCG glucan with the host immune system has been a primary focus, its roles within microbial communities and various ecological niches are largely unexplored. Osmoregulated periplasmic glucans (OPGs), which share structural similarities with this compound, are known to be crucial for the virulence of pathogenic bacteria and for symbiotic relationships. In bacteria such as Dickeya dadantii, Salmonella enterica, Pseudomonas aeruginosa, and Brucella abortus, OPGs are involved in perceiving the environment, enhancing biofilm formation, increasing antibiotic resistance, and facilitating host cell invasion. Future research should investigate whether this compound or similar molecules play comparable roles in a wider range of microorganisms.

Unanswered questions in this area include:

Do non-pathogenic microbes utilize this compound for environmental sensing and adaptation?

What is the role of this compound in the formation and stability of multispecies biofilms in various ecological settings, from soil to the human gut?

How does the presence of this compound in an environment influence the composition and function of the local microbiome?

Investigating these questions could reveal novel functions for this compound beyond its currently understood immunomodulatory activities.

Advanced Structure-Activity Relationship Studies for Tailoring this compound Functionality

The biological activity of β-glucans is intricately linked to their structural characteristics, including molecular weight, degree of branching, and conformation. However, the precise structure-activity relationships for this compound are not yet fully defined. Future research should focus on systematically modifying the structure of this compound to understand how these changes impact its functionality. Techniques such as enzymatic hydrolysis can be employed to alter the molecular weight of β-glucans, which in turn affects their solubility and biological activity.

Key research questions to address include:

How do specific changes in the length and frequency of the β-(1,6) branches on the β-(1,3)-glucan backbone of this compound affect its interaction with immune cell receptors?

What is the optimal molecular weight range for specific therapeutic applications of this compound?

Can chemical modifications, such as sulfation or phosphorylation, enhance the desired biological activities of this compound while minimizing any potential off-target effects?

A deeper understanding of these relationships will enable the rational design of this compound variants with tailored functionalities for specific applications.

ParameterInfluence on β-Glucan ActivityResearch Focus for this compound
Molecular Weight Higher molecular weight can correlate with increased immunomodulatory activity, but may also decrease solubility.Determining the optimal molecular weight for specific biological responses.
Branching The degree and length of side chains affect receptor binding and overall conformation.Investigating how modifications to the β-(1,6) branches impact functionality.
Conformation Triple helix and single helix conformations can elicit different biological responses.Understanding the conformational dynamics of this compound in different environments.
Solubility Influences bioavailability and delivery.Enhancing solubility through structural modifications for improved therapeutic potential.

Development of Novel Research Tools and Probes for this compound Tracking and Interaction Studies

A significant challenge in studying this compound is the lack of specific tools for its tracking and for visualizing its interactions with biological systems in real-time. The development of novel probes and analytical techniques is crucial for advancing our understanding of its mechanisms of action. Fluorescent probes, such as Calcofluor White, have been used to label β-glucans, but more specific and sensitive tools are needed.

Future research in this area should focus on:

The design and synthesis of high-affinity, fluorescently labeled probes that specifically bind to the unique structural features of this compound.

The development of imaging techniques with higher resolution to visualize the uptake and subcellular localization of this compound in immune cells.

The use of techniques like surface plasmon resonance and isothermal titration calorimetry to quantitatively analyze the binding kinetics of this compound with its receptors.

The creation of such tools will be instrumental in dissecting the intricate molecular interactions of this compound.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and organismal responses to this compound. This multi-omics approach can help to identify the complex signaling pathways and regulatory networks that are modulated by this compound.

Key areas for future research include:

Performing transcriptomic and proteomic analyses of immune cells stimulated with this compound to identify key differentially expressed genes and proteins.

Utilizing metabolomics to profile the changes in cellular metabolism induced by this compound.

Developing computational models to integrate these multi-omics datasets and predict the systemic effects of this compound.

Such an integrated approach will move the field beyond a reductionist view and provide a more complete picture of this compound's biological impact.

Omics LevelData ProvidedPotential Insights for this compound Research
Genomics DNA sequence and structureIdentification of genetic factors influencing individual responses to this compound.
Transcriptomics Gene expression (RNA)Understanding the genes and pathways modulated by this compound in target cells.
Proteomics Protein expression and modificationsIdentifying the key proteins involved in the cellular response to this compound.
Metabolomics Small molecule profilesElucidating the metabolic reprogramming induced by this compound.

Exploration of PCCG Glucans in Non-Clinical Biotechnological Applications (e.g., biomaterials, enzyme stabilization)

Beyond its therapeutic potential, this compound may have valuable applications in various non-clinical biotechnological fields. The physical properties of β-glucans, such as their ability to form hydrogels, make them attractive for use as biomaterials. These hydrogels have potential applications in wound healing and tissue engineering.

Furthermore, polysaccharides have been shown to interact with and stabilize enzymes, protecting them from denaturation and degradation. The potential of this compound in this area warrants investigation.

Future research directions include:

The development and characterization of this compound-based hydrogels for controlled drug delivery and as scaffolds for tissue regeneration.

Investigating the ability of this compound to stabilize commercially important enzymes, potentially improving their shelf-life and performance in industrial processes.

Exploring the use of this compound as a functional food ingredient to enhance the texture and stability of food products.

The exploration of these non-clinical applications could lead to the development of novel and sustainable biotechnological products.

Q & A

What experimental frameworks are most effective for structuring hypothesis-driven studies on PCCG glucan's biological mechanisms?

Basic Research Question
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters. For example:

  • Population : Specific cell lines or animal models relevant to glucan's immunomodulatory effects.
  • Intervention : Dosage ranges and administration routes of this compound.
  • Comparison : Control groups receiving placebo or alternative polysaccharides.
  • Outcome : Quantifiable biomarkers (e.g., cytokine levels, macrophage activation).
  • Time : Duration of exposure and observation periods.
    This framework ensures alignment between hypotheses and experimental design while addressing reproducibility challenges .

How can researchers optimize this compound extraction protocols to minimize batch-to-batch variability?

Basic Research Question
Adopt a standardized methodological template :

  • Source validation : Document the biological source (e.g., fungal strain, plant species) and growth conditions.
  • Extraction parameters : Control temperature, pH, and solvent purity during isolation.
  • Quality control : Use NMR or HPLC to verify structural consistency across batches.
    Reference established protocols for β-glucans, emphasizing the need for strain-specific documentation to account for structural heterogeneity .

What statistical approaches are critical for analyzing contradictory data on this compound's dose-dependent effects?

Advanced Research Question
Employ predefined analysis sets (e.g., Full Analysis Set [FAS] and Per Protocol Set [PPS]) to address data discrepancies. For example:

  • FAS : Includes all participants, preserving randomization integrity.
  • PPS : Excludes protocol violators, reducing confounding variables.
    Use multivariate regression to adjust for covariates (e.g., age, baseline immunity) and sensitivity analyses to test result robustness. Transparently report excluded data with scientific justification .

How can computational modeling resolve ambiguities in this compound's molecular interactions?

Advanced Research Question
Apply Preconditioned Conjugate Gradient (PCCG) methods to simulate glucan-receptor binding dynamics. Key steps:

  • Parameterization : Use crystallographic data for receptor structures (e.g., Dectin-1).
  • Validation : Compare simulation outcomes with in vitro binding assays.
  • Scalability : Leverage high-performance computing for large-scale molecular dynamics.
    PCCG algorithms reduce computational time while maintaining accuracy, as demonstrated in geophysical modeling .

What strategies mitigate biases in preclinical studies evaluating this compound's therapeutic potential?

Advanced Research Question
Implement blinding and randomization at all stages:

  • Allocation concealment : Use third-party software for group assignment.
  • Outcome masking : Ensure lab technicians are unaware of treatment groups during data collection.
  • Negative controls : Include inert polysaccharides to isolate this compound-specific effects.
    Document deviations using CONSORT or ARRIVE guidelines to enhance transparency .

How should researchers design longitudinal studies to assess this compound's chronic exposure effects?

Basic Research Question
Incorporate time-series analysis with staggered sampling intervals:

  • Short-term : Measure acute immune responses (0–72 hours post-administration).
  • Long-term : Monitor adaptive immunity and tissue toxicity over 6–12 months.
    Use survival analysis (Kaplan-Meier curves) to evaluate endpoints like tumor incidence or infection rates. Ensure ethical compliance for extended animal or human trials .

What methodologies address the structural heterogeneity of this compound across biological sources?

Advanced Research Question
Combine glycomics and cheminformatics :

  • Glycan profiling : Use MALDI-TOF/MS to characterize branching patterns.
  • Machine learning : Train models to correlate structural features (e.g., glycosidic linkages) with bioactivity.
    Cross-validate findings with orthogonal techniques (e.g., enzymatic digestion assays) .

How can conflicting in vitro vs. in vivo results for this compound be reconciled?

Advanced Research Question
Conduct translational bridging studies :

  • In vitro-in vivo correlation (IVIVC) : Adjust dosages to account for bioavailability differences.
  • Microenvironment modeling : Use 3D cell cultures or organoids to mimic physiological conditions.
    Publish negative results and meta-analyses to identify systemic biases (e.g., cell line immortalization artifacts) .

What ethical considerations are paramount in clinical trials involving this compound?

Basic Research Question
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Informed consent : Disclose risks of immune overactivation.
  • Data ownership : Define rights for secondary data use in collaboration agreements.
  • Equity : Include diverse populations to avoid health disparity gaps.
    Review institutional IRB protocols and international guidelines (e.g., Helsinki Declaration) .

How can glycomics databases improve the reproducibility of this compound research?

Advanced Research Question
Advocate for open-access glycoscience repositories :

  • Data standardization : Adopt MIAME-style guidelines for glycan structure annotations.
  • Collaboration : Partner with initiatives like GlyTouCan to archive spectral and functional data.
    Integrate glycan metadata into NIH-funded platforms (e.g., NCBI) to address the "glycoinformatics gap" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.